5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an isopropoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Nitration and Bromination:
- The synthesis of 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine typically begins with the nitration of 2-(propan-2-yloxy)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position.
- Following nitration, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
-
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like potassium carbonate or sodium hydride.
-
Reduction Reactions:
- The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation using palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF) as a solvent.
Reduction: Iron powder, hydrochloric acid, palladium on carbon, hydrogen gas.
Major Products Formed:
- Substitution reactions yield various substituted pyridines depending on the nucleophile used.
- Reduction reactions yield 5-Bromo-3-amino-2-(propan-2-yloxy)pyridine.
Scientific Research Applications
Chemistry:
- 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine:
- This compound is investigated for its potential biological activities. Derivatives of pyridine are known to exhibit antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Industry:
- In the materials science field, this compound is used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
5-Bromo-2-(propan-2-yloxy)pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Nitro-2-(propan-2-yloxy)pyridine:
5-Bromo-3-nitropyridine: Lacks the isopropoxy group, which influences its solubility and reactivity.
Uniqueness:
- The presence of both the bromine and nitro groups, along with the isopropoxy group, makes 5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine a versatile compound with unique reactivity patterns and potential applications in various fields.
Biological Activity
5-Bromo-3-nitro-2-(propan-2-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a nitro group on the pyridine ring, along with an isopropoxy substituent. This unique combination of functional groups contributes to its reactivity and biological activity.
Key Properties
Property | Description |
---|---|
Molecular Formula | C₉H₉BrN₂O₃ |
Molecular Weight | 260.08 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
In a study examining its antimicrobial properties, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values:
- Staphylococcus aureus: 44 nM
- Bacillus subtilis: 180 nM
- Methicillin-resistant Staphylococcus aureus (MRSA): 11 nM
These results suggest that the compound is more potent than some reference drugs in inhibiting bacterial growth at non-cytotoxic concentrations .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and isopropoxy groups enhance its binding affinity to target molecules, potentially increasing its efficacy as an anti-inflammatory agent .
Cytotoxicity and Selectivity
While exploring its potential as an anticancer agent, research revealed that this compound exhibits selective cytotoxicity towards certain cancer cell lines. In vitro studies showed:
- IC50 Values :
- MCF-7 breast cancer cells: 8 nM
- HepG2 liver cancer cells: higher IC50 values indicating less potency compared to MCF-7 cells.
This selectivity suggests that the compound may be developed further as a targeted therapy for specific types of cancer .
Research Applications
This compound is being explored for various applications in medicinal chemistry:
- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting bacterial infections and inflammatory diseases.
- Chemical Synthesis : Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
- Agrochemicals : Potential applications in developing agrochemicals due to its unique reactivity profile .
Properties
IUPAC Name |
5-bromo-3-nitro-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(2)14-8-7(11(12)13)3-6(9)4-10-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQWQOWZBPANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.